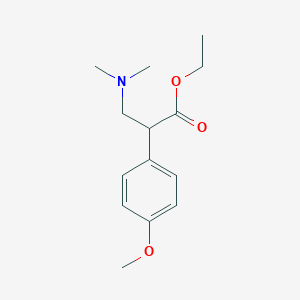

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate

概要

説明

Synthesis Analysis

The synthesis of related compounds involves complex reactions, such as atom transfer radical polymerization (ATRP) to produce amphiphilic copolymers with controlled molecular weights and low polydispersities, indicating a well-controlled copolymerization process (Lee, Russell, & Matyjaszewski, 2003). Another method includes the preparation from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal for synthesizing heterocyclic compounds (Soršak, Sinur, Golič, & Stanovnik, 1995).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate can be complex, with specific configurations influencing their reactivity and properties. For example, the crystal structure of a related compound showed a dimer nature, crystallizing in the triclinic class, indicating the importance of molecular conformation in determining its chemical behavior (Thippeswamy et al., 2011).

Chemical Reactions and Properties

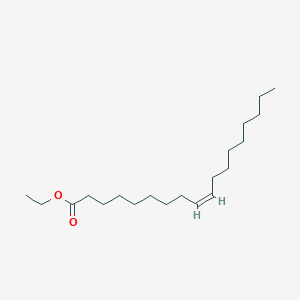

The compound and its derivatives are involved in various chemical reactions, such as the methoxycarbonylation of alkynes catalyzed by palladium complexes, leading to the production of unsaturated esters with high activity and regioselectivity (Núñez Magro et al., 2010). These reactions highlight the compound's utility in synthesizing valuable chemical intermediates.

Physical Properties Analysis

The physical properties of ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate derivatives, such as solubility, phase behavior, and aggregation properties, can significantly vary based on their molecular architecture. These properties are crucial for applications in materials science and drug delivery systems.

Chemical Properties Analysis

The chemical properties, including reactivity ratios and the ability to form complexes or copolymers with specific functionalities, are essential for designing materials with tailored properties. For instance, the synthesis of amphiphilic copolymers using ATRP demonstrates the controlled reactivity and the potential for creating materials with specific thermal and solubility characteristics (Lee, Russell, & Matyjaszewski, 2003).

科学的研究の応用

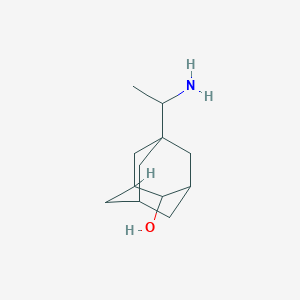

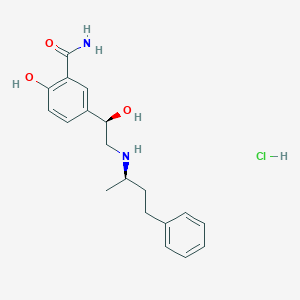

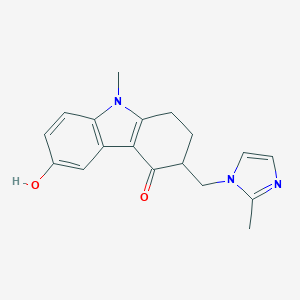

Neurochemical Profile Indicative of Antidepressant Activity

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate, as part of the novel bicyclic compound Wy-45,030, shows a neurochemical profile that predicts antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, key indicators of antidepressant potential. Unlike typical tricyclic antidepressants, it doesn't exhibit antimuscarinic effects or affinity for various brain receptors, suggesting antidepressant activity without common side-effects of tricyclic therapy (Muth et al., 1986).

Specificity for Serotonergic Receptors

The compound's derivative, MCI-9042, demonstrates specificity for 5HT2-serotonergic receptors in the rat brain, indicating potential use in serotonergic modulation. This specificity is highlighted by its strong displacement effects to 5HT2-receptors and weak effects on other neurotransmitter receptors, positioning it as a candidate for targeted serotonergic interventions (Maruyama et al., 1991).

Catalysis in Organic Chemistry

The compound plays a role in organic chemistry, particularly in catalysis. It participates in the general base catalysis of alcohol addition to carbocations, highlighting its utility in facilitating chemical reactions with specific organic compounds (Ta-Shma & Jencks, 1986).

Role in Polymer Chemistry

In polymer chemistry, derivatives of Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate are utilized. For instance, polymers based on 2-(dimethylamino)ethyl acrylates, which include derivatives of this compound, are applied in various fields ranging from biomaterials to wastewater treatment. Their hydrolytic stability and the effect of backbone substituents are of particular interest in research, demonstrating their significance in material science (Ros et al., 2018).

特性

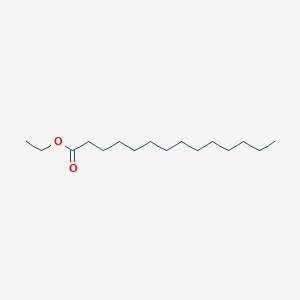

IUPAC Name |

ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-9,13H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZUXPFYCNRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl alpha-(p-Methoxyphenyl)-beta-(dimethylamino)propionate | |

CAS RN |

323176-93-8 | |

| Record name | Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0323176938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-(P-METHOXYPHENYL)-.BETA.-(DIMETHYLAMINO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20A3002JTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

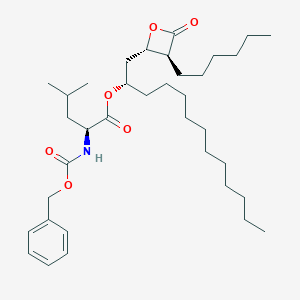

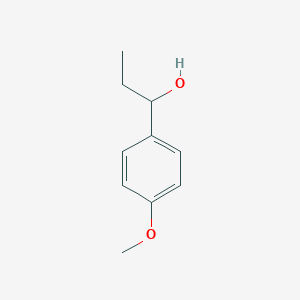

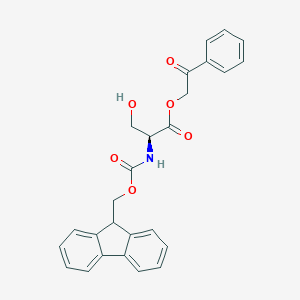

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。